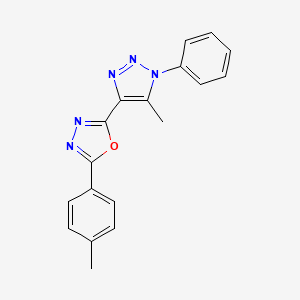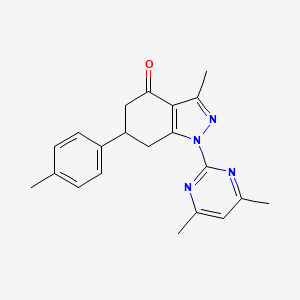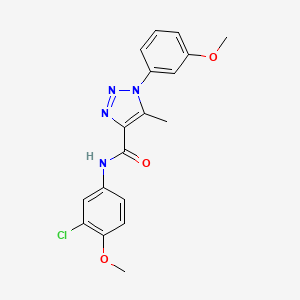![molecular formula C17H20N2O3S B4442093 N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as TMB-4 and belongs to the class of sulfonylureas.
Wirkmechanismus
TMB-4 exerts its effects through the inhibition of the sulfonylurea receptor (SUR1) and the subsequent activation of the ATP-sensitive potassium channel (KATP). This leads to the depolarization of the cell membrane and the release of insulin. In cancer cells, TMB-4 induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
TMB-4 has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin secretion and cancer cell growth, TMB-4 has also been shown to inhibit platelet aggregation and reduce inflammation. It has also been studied for its potential use in the treatment of ischemic stroke, as it has been shown to reduce infarct size and improve neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMB-4 in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using TMB-4 is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are a number of potential future directions for the study of TMB-4. One area of interest is its potential use in combination with other drugs for the treatment of cancer. TMB-4 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential applications of TMB-4 in these areas.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TMB-4 has also been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin secretion and improve glucose tolerance.
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-8-15(9-6-12)23(21,22)18-16-10-7-14(11-13(16)2)17(20)19(3)4/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYARHIODDQJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4442037.png)

![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)
![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)
![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)
![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)


![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)
![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)